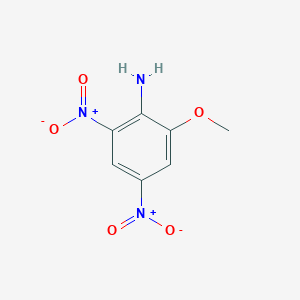![molecular formula C19H26N2O3 B13685966 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity. The compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the bicyclic structure.
Condensation: It can react with acyl chlorides or anhydrides to form amides or esters.
Aplicaciones Científicas De Investigación
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde can be compared with other similar compounds such as:
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the scaffold.
8-Boc-3,8-diazabicyclo[3.2.1]octane: Another related compound used in the preparation of pharmaceutical derivatives.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the core structure but lacks the Boc protecting group and the aldehyde functionality.
The uniqueness of 3-Benzyl-8-Boc-3,8-diazabicyclo[32
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 3-benzyl-1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Clave InChI |
AHVJZHDIBISBPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)





